molecular formula C6H5ClN4 B11914078 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B11914078
M. Wt: 168.58 g/mol
InChI Key: LJQZCICLVJXFQA-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 7th position and an amino group at the 3rd position of the pyrazole ring adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyridine with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted pyrazolopyridines .

Scientific Research Applications

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine include other pyrazolopyridines such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amino group at specific positions makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

7-chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

InChI

InChI=1S/C6H5ClN4/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H3,8,10,11)

InChI Key

LJQZCICLVJXFQA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)NN=C2N

Origin of Product

United States

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